3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
The compound “3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also has a benzenesulfonamide group, which is a benzene ring attached to a sulfonamide group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyridazine rings would add a degree of three-dimensionality to the molecule, and the sulfonamide group could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine, pyridazine, and benzenesulfonamide groups. For example, the pyrrolidine and pyridazine rings might increase the compound’s lipophilicity, while the sulfonamide group might allow it to form hydrogen bonds .Scientific Research Applications
Cross-Coupling Reactions
3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide and related compounds have been explored in oxidative cross-coupling reactions. For instance, benzenesulfonamides have been utilized in reactions with acrylate esters, facilitated by a palladium-copper catalyst system under air, to produce dihydrophenanthridine derivatives. These reactions demonstrate the potential of benzenesulfonamides in synthetic chemistry for constructing complex molecular architectures (Miura et al., 1998).
Enzyme Inhibition
Benzenesulfonamide derivatives, including structures similar to 3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide, have been investigated as inhibitors of human carbonic anhydrase isoforms. These studies highlight the therapeutic potential of sulfonamide derivatives in targeting specific enzymes, offering insights into the development of selective enzyme inhibitors for medical applications (Vaškevičienė et al., 2019).
GPR119 Agonists Discovery
Research into GPR119 agonists has led to the discovery and optimization of novel compounds structurally related to 3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide. These studies are crucial for understanding the molecular mechanisms underlying the modulation of GPR119, a receptor implicated in glucose homeostasis and energy balance, which could have implications for treating metabolic disorders (Yu et al., 2014).
Antimicrobial Activity
The synthesis and structural characterization of benzenesulfonamide derivatives have revealed their potential as antimicrobial agents. For example, research on methylbenzenesulfonamide CCR5 antagonists indicates the possibility of developing new treatments for HIV-1 infection, showcasing the broad spectrum of biological activities that sulfonamide derivatives can exhibit (De-ju, 2015).
Anticancer Potential
Investigations into novel indenopyridine derivatives, including those with benzenesulfonamide moieties, have demonstrated significant anticancer activity. These studies suggest the potential for developing new anticancer agents based on sulfonamide derivatives, contributing to the ongoing search for more effective cancer treatments (Ghorab & Al-Said, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-5-4-6-19(15-16)28(26,27)24-18-9-7-17(8-10-18)20-11-12-21(23-22-20)25-13-2-3-14-25/h4-12,15,24H,2-3,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSFJRMOZJANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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